

Application Note: Chm-fubiata as an Analytical Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chm-fubiata is a synthetic cannabinoid that is structurally related to other known psychoactive compounds.[1] As an analytical reference standard, it is intended for research and forensic applications.[1] Synthetic cannabinoids are known to interact with cannabinoid receptors, primarily CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. The activation of these receptors by synthetic cannabinoids can lead to a range of physiological and psychotropic effects.[2] This document provides detailed protocols for the analytical characterization of Chm-fubiata and an overview of the general signaling pathways associated with synthetic cannabinoids.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of **Chm-fubiata** is essential for its accurate identification and quantification.



Property	Value	Source
CAS Number	922092-52-2	[1]
Formal Name	N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide	[1]
Molecular Formula	C24H27FN2O	
Molecular Weight	378.5 g/mol	
Appearance	A crystalline solid	_
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml	
UV Lambda Max	223 nm	_

Analytical Protocols

Accurate and validated analytical methods are crucial for the identification and quantification of **Chm-fubiata** in various matrices. The following protocols are based on established methods for the analysis of structurally similar synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like **Chm-fubiata**.

Sample Preparation:

- Prepare a stock solution of **Chm-fubiata** in methanol.
- Perform serial dilutions to create a series of calibration standards.
- For seized materials or biological samples, perform an appropriate extraction (e.g., solidphase extraction or liquid-liquid extraction) to isolate the analyte.



• Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

Instrumentation and Parameters:

Parameter	Setting
Instrument	Agilent 5975 Series GC/MSD System or equivalent
Column	Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m) or equivalent
Carrier Gas	Helium (Flow: 1.46 mL/min)
Injection Port Temp.	265 °C
Transfer Line Temp.	300 °C
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Oven Program	50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min
Injection Type	Splitless
Injection Volume	1 μL
Mass Scan Range	40-550 m/z

Note: The retention time for a closely related compound, CH-FUBIATA, was reported to be approximately 8.44 minutes under these conditions. It is essential to confirm the retention time with a certified reference standard for **Chm-fubiata**.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

LC-QTOF-MS offers high resolution and mass accuracy, making it a powerful tool for the identification and confirmation of **Chm-fubiata**.

Sample Preparation:



- Prepare a stock solution of **Chm-fubiata** in methanol.
- Dilute the stock solution to prepare calibration standards. For complex matrices, a sample clean-up and extraction procedure similar to that for GC-MS is recommended.
- A final dilution of the extracted sample in the initial mobile phase composition is advisable.

Instrumentation and Parameters:

Parameter	Setting
Instrument	Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm) or equivalent
Mobile Phase A	10 mM Ammonium formate, pH 3.0
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min
Autosampler Temp.	15 °C
Injection Volume	10 μL
TOF MS Scan Range	100-510 Da

Note: The retention time for a closely related compound, CH-FUBIATA, was reported to be approximately 9.50 minutes under these conditions. Verification with a certified reference standard is crucial.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like **Chm-fubiata** are known to act as agonists at cannabinoid receptors, primarily the CB1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.





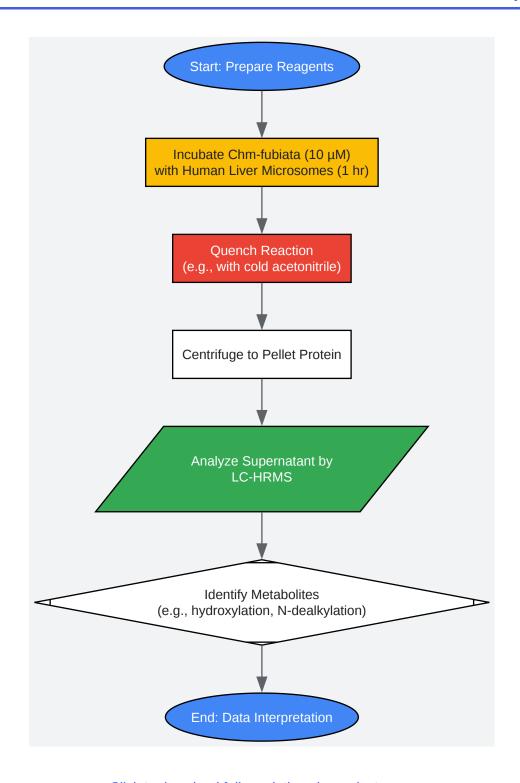
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Caption: General signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.

Experimental Workflow for In Vitro Metabolism Study

Understanding the metabolism of **Chm-fubiata** is critical for interpreting toxicological findings and for identifying unique biomarkers of exposure. A common in vitro method involves incubation with human liver microsomes.





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Caption: Workflow for the in vitro metabolism study of **Chm-fubiata**.

Conclusion



Chm-fubiata is a synthetic cannabinoid for which standardized analytical methods are essential for research and forensic purposes. The protocols provided in this application note offer a starting point for the reliable identification and characterization of this compound. Further research is needed to fully elucidate its pharmacological and toxicological properties. The provided workflows and diagrams serve as a guide for investigating its biological activity and metabolic fate.

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References

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